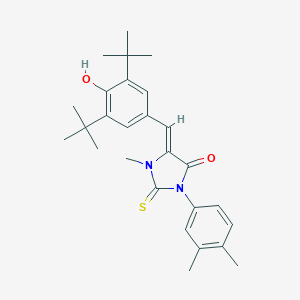
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide, also known as BAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BAA belongs to the class of compounds known as amides, which are widely used in various fields of research due to their unique chemical properties and diverse applications.
Mécanisme D'action
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide is believed to act as an agonist for certain receptors in the body, which leads to the activation of various signaling pathways. The exact mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide is still being studied, but it is believed to involve the modulation of ion channels and the activation of intracellular signaling cascades.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of various signaling pathways. 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide in lab experiments is its high affinity for certain receptors, which makes it a valuable tool for studying receptor-ligand interactions. However, 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and use the compound safely.
Orientations Futures
There are many potential future directions for research involving 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide, including the development of new therapeutic agents based on its unique chemical properties, the study of its interactions with other compounds and receptors, and the investigation of its potential applications in various fields such as neuroscience and cancer research. Overall, 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide is a valuable tool for scientific research with many potential applications and future directions.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide involves the reaction of 2-(4-bromo-2-chlorophenoxy) acetic acid with cyclododecylamine in the presence of a catalyst. The reaction yields 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide as a white solid, which can be purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide has been widely used in scientific research for its potential applications in various fields such as biochemistry, pharmacology, and toxicology. 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide has been shown to have a high affinity for certain receptors in the body, making it a valuable tool for studying receptor-ligand interactions.
Propriétés
Formule moléculaire |
C20H29BrClNO2 |
|---|---|
Poids moléculaire |
430.8 g/mol |
Nom IUPAC |
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide |
InChI |
InChI=1S/C20H29BrClNO2/c21-16-12-13-19(18(22)14-16)25-15-20(24)23-17-10-8-6-4-2-1-3-5-7-9-11-17/h12-14,17H,1-11,15H2,(H,23,24) |
Clé InChI |
QHBIVYSCBDGSOI-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
SMILES canonique |
C1CCCCCC(CCCCC1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cycloheptyl-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297257.png)
![N-(3-chloro-4-fluorophenyl)-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297258.png)
![N-(2-fluorophenyl)-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297259.png)
![N-benzyl-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B297261.png)
![5-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B297263.png)
![ethyl 2-{3-[(1-(2-furylmethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297264.png)
![5-bromo-1-[2-(4-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbonothioyl)-1H-indole](/img/structure/B297265.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B297269.png)
![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)

![3-(3,4-Dimethylphenyl)-1-methyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)imidazolidin-4-one](/img/structure/B297273.png)
![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)